2-Nitrophenyl isothiocyanate

Description

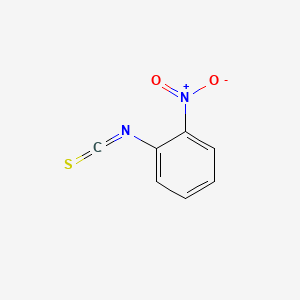

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWJHIXSVFDERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181658 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-30-4 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Nitrophenyl isothiocyanate

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrophenyl isothiocyanate

This compound (2-NPITC) is a pivotal molecular building block in modern organic and medicinal chemistry. As a bifunctional aromatic compound, it features two key reactive sites: the electrophilic isothiocyanate group (-N=C=S) and an ortho-positioned nitro group (-NO₂). This specific arrangement makes 2-NPITC a valuable intermediate for constructing complex heterocyclic frameworks, which are prevalent in pharmacologically active molecules.[1][2] The isothiocyanate moiety is particularly useful for its ability to react with nucleophiles like amines to form thiourea derivatives, a common linkage in drug candidates.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and analytical characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, ensuring a robust and reproducible approach grounded in established chemical principles.

Physicochemical and Spectroscopic Data Summary

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful synthesis and application. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 2719-30-4 | [6] |

| Molecular Formula | C₇H₄N₂O₂S | [1][6] |

| Molecular Weight | 180.18 g/mol | [1][7] |

| Appearance | Dark yellow to brown crystalline solid | [8][9] |

| Melting Point | 69-78 °C (clear melt) | [8] |

| Boiling Point | 135-137 °C at 17 mmHg | [1] |

| Purity (Assay by GC) | ≥96.0% | [8] |

| -N=C=S IR Frequency | ~2000-2200 cm⁻¹ (strong, sharp) | [10][11] |

| -NO₂ IR Frequencies | ~1520 cm⁻¹ (asymmetric), ~1340 cm⁻¹ (symmetric) | |

| Solubility | Hydrolyzes with water; Soluble in polar organic solvents | [1][2] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of aryl isothiocyanates is most commonly achieved by reacting the corresponding primary amine with a thiocarbonyl-transfer reagent.[12] Here, we explore the classic, highly efficient thiophosgene route and a safer, modern alternative involving the decomposition of a dithiocarbamate salt intermediate.

Method 1: The Thiophosgene Route

This is the most direct and traditionally cited method for preparing 2-NPITC from 2-nitroaniline. The reaction's efficacy is rooted in the high electrophilicity of thiophosgene's central carbon atom, which readily reacts with the nucleophilic amine.[13]

Causality and Rationale: The reaction is typically performed in a biphasic system (e.g., chloroform and water) with a base.[11] The base, such as calcium carbonate or triethylamine, is crucial as it neutralizes the two equivalents of hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The biphasic solvent system facilitates the separation of the organic product from the aqueous inorganic byproducts.

Diagram 1: Reaction scheme for the synthesis of 2-NPITC via the thiophosgene route.

Experimental Protocol: Thiophosgene Method

!!! WARNING !!! Thiophosgene is a highly toxic, volatile, and corrosive liquid.[1][14][15] This procedure must be conducted in a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., a sodium hypochlorite scrubber), add a solution of 2-nitroaniline (1.0 eq) in a suitable organic solvent like chloroform.

-

Addition of Base: Add an aqueous suspension of a base, such as calcium carbonate (approx. 2.0 eq).

-

Thiophosgene Addition: Cool the vigorously stirred mixture in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same organic solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 2-nitroaniline.

-

Work-up: Filter the reaction mixture to remove any inorganic salts. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water, dilute HCl (e.g., 1 M), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford pure this compound as a yellow crystalline solid.

Method 2: Dithiocarbamate Decomposition (Safer Alternative)

To circumvent the hazards of thiophosgene, a widely adopted strategy involves the two-step, one-pot synthesis via a dithiocarbamate salt intermediate.[16] This method replaces a single, highly toxic reagent with two less hazardous ones: carbon disulfide and a desulfurizing agent.

Causality and Rationale: In the first step, the primary amine (2-nitroaniline) reacts with carbon disulfide in the presence of a base (e.g., triethylamine or ammonia) to form a stable dithiocarbamate salt.[17] In the second step, a desulfurizing agent, such as tosyl chloride or lead nitrate, is added.[16][18] This agent facilitates the elimination of a sulfur-containing species, leading to the cyclization and formation of the isothiocyanate product.

Diagram 2: Workflow for the dithiocarbamate decomposition synthesis pathway.

Experimental Protocol: Dithiocarbamate Method

-

Salt Formation: To a stirred solution of 2-nitroaniline (1.0 eq) in a solvent like THF or ethanol, add a base such as triethylamine (1.1 eq). Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

Decomposition: To the same flask, add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.1 eq) dropwise while maintaining a cool temperature.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the formation of the product.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization as described in Method 1.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized 2-NPITC is a critical, self-validating step. A combination of physical and spectroscopic methods should be employed.

Diagram 3: A typical workflow for the characterization of synthesized 2-NPITC.

Spectroscopic Elucidation

-

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which appears between 2000-2200 cm⁻¹.[10][11] The presence of this peak is a definitive indicator of successful isothiocyanate formation. Additionally, two strong bands for the nitro group will be observed around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

-

¹H NMR Spectroscopy: The spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the electron-withdrawing nature of both the nitro and isothiocyanate groups, all four protons on the benzene ring will be shifted downfield. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will confirm the 1,2-disubstitution pattern.

-

¹³C NMR Spectroscopy: The carbon atom of the isothiocyanate functional group is a key diagnostic signal, typically appearing in the 130-145 ppm range.[19] The spectrum will also show six distinct signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing substituents being significantly shifted.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 180, corresponding to the molecular weight of the compound.[6][20] Analysis of the fragmentation pattern can provide further structural confirmation.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[6][9] It is classified as a corrosive agent that can cause severe skin burns and eye damage.[6][9]

-

Handling: Always handle 2-NPITC inside a chemical fume hood.[21] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[9] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][22]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[9] The compound is sensitive to moisture and can hydrolyze over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]

References

-

This compound - ChemBK . ChemBK. Available at: [Link]

-

Chemical Properties of this compound (CAS 2719-30-4) . Cheméo. Available at: [Link]

-

This compound | C7H4N2O2S | CID 137690 . PubChem. Available at: [Link]

-

This compound - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

This compound (C7H4N2O2S) - PubChemLite . PubChemLite. Available at: [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent . Chemical Papers. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Thiophosgene in Organic Synthesis . ResearchGate. Available at: [Link]

-

Thiophosgene - Wikipedia . Wikipedia. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates . ChemRxiv. Available at: [Link]

-

Synthesis of Isothiocyanates: An Update . PMC - NIH. Available at: [Link]

-

The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Thiophosgene: - An overview . Available at: [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections . PMC - NIH. Available at: [Link]

-

HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 . Available at: [Link]

-

Phenyl isothiocyanate - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. cbijournal.com [cbijournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H4N2O2S | CID 137690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 2719-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound [webbook.nist.gov]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiophosgene - Wikipedia [en.wikipedia.org]

- 15. Thiophosgene: - An overview [moltuslab.com]

- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 4-NITROPHENYL ISOTHIOCYANATE(2131-61-5) 13C NMR spectrum [chemicalbook.com]

- 20. PubChemLite - this compound (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 2-Nitrophenyl Isothiocyanate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Nitrophenyl isothiocyanate (2-NPITC) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize 2-NPITC as a key reagent and building block. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Introduction to this compound and its Scientific Significance

This compound (C₇H₄N₂O₂S, Molar Mass: 180.18 g/mol ) is an aromatic isothiocyanate containing a nitro group at the ortho position of the phenyl ring.[1] The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily reacting with nucleophiles such as amines to form thiourea derivatives.[2] This reactivity makes 2-NPITC a valuable intermediate in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.[1] The presence of the nitro group further influences its reactivity and physical properties, including solubility. A thorough understanding of its solubility profile is a critical first step in its effective application, ensuring homogenous reaction conditions and enabling efficient purification processes like recrystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 2-NPITC is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molar Mass | 180.18 g/mol | [1] |

| Melting Point | 73-76 °C | [3] |

| Boiling Point | 135-137 °C at 17 mmHg | [1] |

| Appearance | Dark yellow to yellow to green to orange to brown crystals or powder | [4] |

| Water Solubility | Hydrolyzes | [2] |

| Moisture Sensitivity | Moisture sensitive | [3] |

| logP (Octanol/Water) | 2.329 (Calculated) | [5] |

The high melting point indicates that 2-NPITC is a solid at room temperature. Critically, its reactivity with water (hydrolysis) necessitates the use of anhydrous organic solvents for any solution-based application.[2] The calculated octanol/water partition coefficient (logP) suggests a moderate level of lipophilicity, indicating a preference for organic environments over aqueous ones.[5]

Qualitative Solubility of this compound in Common Organic Solvents

While quantitative solubility data for 2-NPITC is not extensively available in peer-reviewed literature, a qualitative understanding can be constructed from its use in various synthetic protocols and information on analogous compounds. The following table summarizes the observed and inferred solubility of 2-NPITC in a range of common organic solvents.

| Solvent | Solvent Type | Qualitative Solubility | Rationale / Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Its use has been documented in reactions involving aryl isothiocyanates.[6] |

| Toluene | Non-polar Aromatic | Likely Soluble | The related isomer, 4-nitrophenyl isothiocyanate, is reported to be soluble in toluene.[7] Given their structural similarity, 2-NPITC is also expected to be soluble. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Likely Soluble | THF is a common solvent for organic reactions, including those involving isothiocyanates, due to its good solvating power for a range of polar and non-polar compounds.[8] |

| Acetonitrile (MeCN) | Polar Aprotic | Likely Soluble | Acetonitrile is another versatile polar aprotic solvent frequently used in organic synthesis and chromatography for compounds of moderate polarity.[8] |

| Dichloromethane (DCM) | Halogenated | Likely Soluble | Dichloromethane is a widely used solvent for organic synthesis and is often employed in reactions involving isothiocyanates. |

| Chloroform (CHCl₃) | Halogenated | Likely Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. |

| Acetone | Polar Aprotic (Ketone) | Likely Soluble | Acetone is a polar aprotic solvent with good solvating properties for many organic molecules. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic (Ester) | Likely Soluble | Ethyl acetate is a common solvent for organic reactions and chromatography. |

| Alcohols (e.g., Ethanol, Methanol) | Protic | Very Slightly Soluble / Reactive | The related 4-nitrophenyl isothiocyanate is very slightly soluble in alcohol.[7] Furthermore, the isothiocyanate group can react with protic solvents like alcohols, especially at elevated temperatures or in the presence of catalysts. |

| Water | Protic | Insoluble (Reacts) | 2-NPITC hydrolyzes in the presence of water.[2] |

Expert Insight: The principle of "like dissolves like" is a useful starting point. 2-NPITC is a moderately polar molecule due to the presence of the nitro and isothiocyanate groups. Therefore, it is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions without the risk of reaction that protic solvents pose.

Factors Influencing the Solubility of this compound

The solubility of 2-NPITC is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, while the isothiocyanate group (-NCS) also contributes to the molecule's polarity. The aromatic phenyl ring is nonpolar. The overall moderate polarity of the molecule dictates its preference for solvents of similar polarity.

-

Hydrogen Bonding: 2-NPITC is a hydrogen bond acceptor (at the oxygen atoms of the nitro group and the sulfur and nitrogen atoms of the isothiocyanate group) but not a hydrogen bond donor. This is a crucial factor in its solvent selection. Protic solvents, which are strong hydrogen bond donors (e.g., water, alcohols), can interact strongly with the solute. However, this interaction can also lead to the reaction and degradation of the isothiocyanate group. Aprotic solvents, which do not have acidic protons, are therefore generally preferred.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This principle is fundamental to the technique of recrystallization for purification. For 2-NPITC, increasing the temperature of the solvent will likely increase the amount that can be dissolved, but care must be taken to avoid thermal decomposition.

-

Crystalline Structure: The stability of the crystal lattice of 2-NPITC influences its solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Experimental Protocol for Determining the Solubility of this compound

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, self-validating protocol for determining the solubility of 2-NPITC in an organic solvent using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-NPITC to a known volume of the chosen anhydrous organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

UV-Vis Analysis:

-

Prepare a series of standard solutions of 2-NPITC of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/L or mol/L).

-

Visual Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Practical Implications and Solvent Selection Strategies

The choice of solvent for 2-NPITC is highly dependent on the specific application.

-

Organic Synthesis: For reactions where 2-NPITC is a reactant, the solvent must dissolve both 2-NPITC and the other starting materials. Polar aprotic solvents like DMSO, THF, and acetonitrile are often excellent choices as they provide good solubility and are chemically inert towards the isothiocyanate group.[6][8]

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which 2-NPITC is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as toluene-hexane , might be effective. Toluene would act as the primary solvent, and the less polar hexane would be the anti-solvent to induce crystallization upon cooling.

-

Analytical Applications (e.g., HPLC): For chromatographic analysis, the solvent system must be compatible with the stationary phase and provide good separation. A mixture of acetonitrile and water (with a suitable buffer) is a common mobile phase for reverse-phase HPLC.[9] Given the reactivity of 2-NPITC with water, anhydrous conditions or rapid analysis would be necessary.

Chemical Structure and Solubility Relationship

The interplay between the different functional groups of 2-NPITC dictates its solubility behavior.

Caption: Influence of functional groups on solubility.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While comprehensive quantitative data remains scarce, a strong qualitative understanding can be derived from its chemical properties and documented uses. This guide provides a framework for selecting appropriate organic solvents, highlighting the preference for polar aprotic solvents to ensure both dissolution and stability. For applications demanding precise solubility values, the provided experimental protocol offers a reliable method for their determination. By understanding the principles outlined in this guide, researchers can optimize their experimental designs and leverage the full potential of this versatile chemical intermediate.

References

-

Thermo Fisher Scientific. This compound, 97%.

-

Cheméo. Chemical Properties of this compound (CAS 2719-30-4).

-

BOC Sciences. This compound.

-

ChemicalBook. 4-NITROPHENYL ISOTHIOCYANATE CAS#: 2131-61-5.

-

RSC Publishing. Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles.

-

ChemBK. This compound.

-

Oakwood Chemical. This compound.

-

PubChem. This compound.

-

Sigma-Aldrich. 2-Nitrophenyl isocyanate 95%.

-

Thermo Fisher Scientific. This compound, 97% 5 g.

-

BenchChem. Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.

-

PubChem. 2-Nitrophenylacetonitrile.

-

BenchChem. This compound, 97%|CAS 2719-30-4.

-

PubChem. 2-Chloro-4-nitrophenyl isothiocyanate.

-

Thermo Scientific Chemicals. 4-Nitrophenyl isothiocyanate, 97%.

-

Sigma-Aldrich. Ethyl 2-(2-nitrophenyl)acetate.

-

ChemicalBook. 2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet.

-

SIELC Technologies. Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (CAS 2719-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. parchem.com [parchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. labsolu.ca [labsolu.ca]

- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Role of 2-Nitrophenyl Isothiocyanate in Edman Degradation: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-Nitrophenyl isothiocyanate (NITC) within the context of Edman degradation, a cornerstone technique for N-terminal protein sequencing. While the foundational principles of Edman degradation are well-established with phenyl isothiocyanate (PITC), the introduction of a nitro group at the ortho position of the phenyl ring in NITC imparts distinct chemical properties that influence the reaction kinetics and detection of the resulting amino acid derivatives. This guide will dissect the chemical intricacies of NITC's interaction with peptides, elucidate the role of the nitro-substituent, and present a comprehensive, step-by-step protocol for its application. Furthermore, we will delve into the analytical methodologies for identifying the 2-nitrophenylthiohydantoin (NPTH) amino acid derivatives, offering a comparative perspective against the traditional PITC-based approach.

Introduction to Edman Degradation and the Significance of the Isothiocyanate Reagent

Protein sequencing is fundamental to understanding protein structure and function. The Edman degradation, developed by Pehr Edman, provides a method for sequentially removing and identifying amino acid residues from the N-terminus of a peptide or protein. The process relies on a chemical reagent, an isothiocyanate, to specifically label the N-terminal amino group. The most commonly used reagent is phenyl isothiocyanate (PITC). The Edman degradation is a cyclical process that consists of three core steps:

-

Coupling: The isothiocyanate reacts with the free α-amino group of the N-terminal amino acid under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide intact for the next cycle.

-

Conversion: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH) amino acid derivative, which is then identified by chromatographic or spectroscopic methods.

The choice of the isothiocyanate reagent is critical as it influences the efficiency of these steps and the detectability of the final PTH derivative. This guide focuses on a key variant, this compound (NITC), and its specific mechanism of action.

The Mechanism of Action of this compound (NITC)

The introduction of a nitro group (NO₂) at the ortho position of the phenyl ring in PITC creates this compound. This substitution has a profound impact on the electronic properties of the molecule, which in turn affects its reactivity and the characteristics of the resulting derivatives.

The Inductive Effect of the Ortho-Nitro Group

The nitro group is a strong electron-withdrawing group. Through the inductive effect, it pulls electron density away from the phenyl ring and, consequently, from the isothiocyanate group (-N=C=S). This has two major consequences for the Edman degradation reaction:

-

Enhanced Electrophilicity of the Isothiocyanate Carbon: The electron-withdrawing nature of the ortho-nitro group increases the partial positive charge on the central carbon atom of the isothiocyanate group. This makes the carbon more electrophilic and thus more susceptible to nucleophilic attack by the N-terminal amino group of the peptide. This enhanced reactivity can lead to faster and more efficient coupling reactions, even under milder alkaline conditions.[1]

-

Increased Acidity of the N-H Proton in the Thiourea Linkage: After the coupling reaction, the resulting 2-nitrophenylthiocarbamoyl (NPTC) derivative has a proton on the nitrogen atom of the thiourea linkage. The electron-withdrawing nitro group stabilizes the conjugate base formed upon deprotonation, making this proton more acidic. This can influence the subsequent cleavage step.

The Three Stages of Edman Degradation with NITC

The overall process of Edman degradation using NITC follows the same three fundamental stages as with PITC, but with nuances arising from the properties of the nitro group.

Under mildly alkaline conditions (typically pH 8.5-9.5), the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of NITC. This forms a 2-nitrophenylthiocarbamoyl-peptide (NPTC-peptide).

Figure 1: Coupling of this compound with the N-terminal amino group of a peptide.

The NPTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). The cleavage mechanism involves the cyclization of the sulfur atom onto the carbonyl carbon of the N-terminal amino acid residue. This leads to the cleavage of the peptide bond between the first and second amino acids, releasing the N-terminal residue as a 2-(2'-nitrophenyl)-anilinothiazolinone (NPATZ) amino acid derivative and the shortened peptide.

Figure 2: Cleavage of the NPTC-peptide to yield an NPATZ-amino acid and the shortened peptide.

The NPATZ-amino acid derivative is unstable and is therefore converted to a more stable 2-nitrophenylthiohydantoin (NPTH) amino acid derivative. This is typically achieved by heating in the presence of an aqueous acid. The NPTH-amino acid is then identified.

Figure 3: Conversion of the unstable NPATZ-amino acid to the stable NPTH-amino acid.

Advantages of this compound in Edman Degradation

The use of NITC in Edman degradation offers several potential advantages over the traditional PITC reagent, primarily stemming from the electronic properties of the nitro group.

-

Enhanced Reactivity: As previously discussed, the electron-withdrawing nitro group increases the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more complete coupling reactions. This can be particularly beneficial when dealing with less reactive N-terminal amino acids or when trying to minimize reaction times.

-

Improved Detection of NPTH-Amino Acids: The nitro group acts as a chromophore, significantly altering the ultraviolet (UV) absorption properties of the resulting NPTH-amino acid derivatives compared to their PTH counterparts. This can lead to:

-

Higher Molar Extinction Coefficients: NPTH-amino acids may exhibit stronger UV absorbance, leading to increased sensitivity in detection by HPLC with a UV detector.

-

Shifted Absorption Maxima: The absorption maxima of NPTH-amino acids are typically shifted to longer wavelengths, which can reduce interference from other components in the sample matrix that absorb at shorter wavelengths.

-

-

Potential for Alternative Detection Methods: The presence of the nitro group opens up the possibility of using alternative detection methods, such as electrochemical detection, which could offer even greater sensitivity and selectivity.

Experimental Protocol for Edman Degradation using this compound

The following is a generalized, step-by-step protocol for N-terminal sequencing using NITC. It is important to note that optimal conditions may vary depending on the specific peptide or protein being analyzed and the instrumentation available.

Reagents and Buffers

-

Coupling Buffer: 50 mM N-ethylmorpholine acetate, pH 8.5, containing 50% (v/v) acetonitrile.

-

Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).

-

Conversion Reagent: 20% (v/v) aqueous TFA.

-

This compound (NITC) Solution: 0.1 M NITC in acetonitrile.

-

Solvents for Extraction: Ethyl acetate and n-butyl chloride.

-

HPLC Solvents: Acetonitrile and aqueous buffer (e.g., sodium acetate), HPLC grade.

Step-by-Step Methodology

-

Sample Preparation: The purified peptide or protein sample (typically 10-100 pmol) is dried in a reaction vial.

-

Coupling: a. Redissolve the dried sample in 20 µL of coupling buffer. b. Add 5 µL of 0.1 M NITC solution. c. Incubate at 50°C for 30 minutes. d. Dry the sample completely under vacuum.

-

Extraction of Excess Reagents: a. Wash the dried sample with 50 µL of ethyl acetate, vortex, and discard the supernatant. b. Repeat the wash with 50 µL of n-butyl chloride. c. Dry the sample completely under vacuum.

-

Cleavage: a. Add 20 µL of anhydrous TFA to the dried sample. b. Incubate at 50°C for 15 minutes. c. Dry the sample under a stream of nitrogen or under vacuum.

-

Extraction of the NPATZ-Amino Acid: a. Add 50 µL of n-butyl chloride to the dried residue. b. Vortex and centrifuge. c. Transfer the supernatant containing the NPATZ-amino acid to a new tube. d. Dry the extracted NPATZ-amino acid under vacuum.

-

Conversion: a. Add 20 µL of 20% aqueous TFA to the dried NPATZ-amino acid. b. Incubate at 50°C for 10 minutes. c. Dry the sample completely under vacuum.

-

Analysis of the NPTH-Amino Acid: a. Redissolve the dried NPTH-amino acid in a suitable solvent (e.g., acetonitrile/water). b. Inject an aliquot into an HPLC system equipped with a UV detector for identification and quantification by comparison with standard NPTH-amino acids.

Analysis of 2-Nitrophenylthiohydantoin (NPTH) Amino Acid Derivatives

The final and crucial step in the Edman degradation cycle is the accurate identification of the released NPTH-amino acid. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

HPLC Analysis

A reverse-phase HPLC column (e.g., C18) is typically used to separate the different NPTH-amino acid derivatives. A gradient elution system is often employed, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). The elution of the NPTH-amino acids is monitored by a UV detector, typically at a wavelength where these derivatives exhibit strong absorbance. The identification of each NPTH-amino acid is based on its retention time compared to a standard mixture of known NPTH-amino acids.

Table 1: Hypothetical HPLC and UV Absorbance Data for NPTH-Amino Acids

| NPTH-Amino Acid | Retention Time (min) | UV Absorbance Maxima (nm) |

| NPTH-Alanine | 8.5 | 269, 320 |

| NPTH-Glycine | 7.2 | 269, 320 |

| NPTH-Leucine | 12.1 | 269, 320 |

| NPTH-Proline | 9.8 | 269, 320 |

| NPTH-Phenylalanine | 15.4 | 269, 320 |

Note: The data in this table is illustrative and the actual values will depend on the specific HPLC conditions used.

Mass Spectrometry

Mass spectrometry (MS) can also be used for the identification of NPTH-amino acids, offering high sensitivity and specificity.[2][3] The NPTH-amino acids can be analyzed by techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with a mass analyzer. The mass-to-charge ratio of the molecular ion of the NPTH-amino acid allows for its unambiguous identification.

Conclusion and Future Perspectives

This compound represents a valuable alternative to the traditional PITC reagent in Edman degradation. The presence of the ortho-nitro group enhances the reactivity of the isothiocyanate and improves the detectability of the resulting NPTH-amino acid derivatives. These properties can lead to more efficient and sensitive N-terminal protein sequencing.

Future research in this area may focus on the development of other substituted phenyl isothiocyanates with tailored properties for specific applications. For instance, the introduction of fluorescent or mass-spectrometry-friendly tags could further enhance the sensitivity and capabilities of the Edman degradation technique. As proteomics and the demand for detailed protein characterization continue to grow, reagents like NITC will play an important role in advancing our ability to unravel the complexities of the proteome.

References

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

- Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of Biological Chemistry, 256(15), 7990-7997.

- Stark, G. R. (1972). Use of cyanate for determining NH2-terminal residues in proteins. Methods in Enzymology, 25, 103-120.

- Laursen, R. A. (1971). Solid-phase Edman degradation. European Journal of Biochemistry, 20(1), 89-102.

- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews, 101(2), 269-295.

- Bhown, A. S., Mole, J. E., & Bennett, J. C. (1981). An improved procedure for the analysis of amino acid phenylthiohydantoins by high-performance liquid chromatography.

- Hunkapiller, M. W., & Hood, L. E. (1983). Protein sequence analysis: automated microsequencing. Science, 219(4585), 650-659.

- Lottspeich, F. (1985). Micro-N-terminal sequence analysis of proteins. Trends in Biotechnology, 3(3), 75-78.

- Simpson, R. J., Moritz, R. L., Begg, G. S., Rubira, M. R., & Nice, E. C. (1989). Micropreparative procedures for high sensitivity sequencing of peptides and proteins. Analytical Biochemistry, 177(2), 221-236.

- Tarr, G. E. (1986). Manual Edman sequencing system.

- Walsh, K. A., Ericsson, L. H., Parmelee, D. C., & Titani, K. (1981). Advances in protein sequencing. Annual Review of Biochemistry, 50(1), 261-284.

- Medzihradszky, K. F., & Burlingame, A. L. (1994). Protein sequence analysis by mass spectrometry. Methods: A Companion to Methods in Enzymology, 6(3), 284-303.

- Drobnica, L., Kristian, P., & Augustin, J. (1977). The chemistry of the isothiocyanato group. In The Chemistry of Cyanates and Their Thio Derivatives (pp. 1003-1221). John Wiley & Sons, Ltd.

- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.

- Scopes, R. K. (1974). Measurement of protein by spectrophotometry at 205 nm. Analytical Biochemistry, 59(1), 277-282.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, UV-Vis) of 2-Nitrophenyl isothiocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrophenyl isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₄N₂O₂S), a key intermediate in pharmaceutical and organic synthesis.[1][2] A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal logic behind its interpretation.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring an isothiocyanate (-N=C=S) group and a nitro (-NO₂) group positioned ortho to each other on a benzene ring.[3] This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint across various analytical techniques.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of covalent bonds.

Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2100-2200 | Isothiocyanate (-N=C=S) | Asymmetric stretch |

| ~1520-1570 | Nitro (-NO₂) | Asymmetric stretch |

| ~1340-1390 | Nitro (-NO₂) | Symmetric stretch |

| ~3000-3100 | Aromatic C-H | Stretch |

| ~1600 | Aromatic C=C | Ring stretch |

Note: These are typical ranges and may vary slightly based on the specific molecular environment and sample phase.[4]

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the 2100-2200 cm⁻¹ region, which is highly characteristic of the isothiocyanate functional group's asymmetric stretch.[4] The presence of the nitro group is confirmed by two distinct, strong absorptions: an asymmetric stretch typically found around 1520-1570 cm⁻¹ and a symmetric stretch near 1340-1390 cm⁻¹. The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions around 1600 cm⁻¹. A gas-phase spectrum is available in the NIST WebBook for reference.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. The rationale here is to maximize the interaction of the evanescent wave with the sample for a strong signal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This process averages out random noise, improving the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and ATR correction if necessary using the instrument's software.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~8.2 | Doublet of doublets (dd) | 1H |

| H-3 | ~7.8 | Doublet of doublets (dd) | 1H |

| H-4 | ~7.6 | Triplet of doublets (td) | 1H |

| H-5 | ~7.4 | Triplet of doublets (td) | 1H |

The four protons on the aromatic ring will appear in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The electron-withdrawing nature of both the nitro and isothiocyanate groups deshields all the aromatic protons.

-

H-6 , being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear furthest downfield.

-

The protons will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to both ortho and meta couplings. The specific pattern allows for unambiguous assignment of each proton.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-NCS | ~130-140 (often broad) |

| C-NO₂ | ~148 |

| C-NCS (ipso) | ~135 |

| Aromatic CH | ~120-135 |

Note: These are estimated values based on typical substituent effects.[6]

The ¹³C NMR spectrum will show six distinct signals for the seven carbon atoms (some aromatic carbons may have very similar shifts).

-

The carbon atoms directly attached to the nitro and isothiocyanate groups (ipso-carbons) will have their resonances shifted significantly.

-

A key feature for isothiocyanates is the signal for the -N=C=S carbon. This signal is often broad and of low intensity, a phenomenon sometimes referred to as "near-silence."[7][8] This is due to a combination of factors, including a long spin-lattice relaxation time (T₁) and the quadrupolar nature of the adjacent nitrogen atom, which can lead to signal broadening.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity across the sample, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans is required compared to ¹H NMR.[6] A pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions.

Data Summary

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~300-320 | n → π | Aromatic isothiocyanate |

| ~250-270 | π → π | Nitrobenzene system |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show distinct absorption bands. Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region, attributed to an n → π* transition of the conjugated system.[4] Additionally, the nitrobenzene moiety will contribute strong π → π* transitions at shorter wavelengths. The exact position and intensity of these bands are solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a stock solution of known concentration. From this, prepare a dilute solution in a volumetric flask to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Scan the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

-

Caption: Workflow for UV-Vis analysis.

Safety and Handling

This compound is a hazardous substance. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1][9] It causes severe skin burns and eye damage.[1][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[9]

References

- Thermo Scientific Chemicals. (n.d.). This compound, 97%.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2719-30-4). Retrieved from [Link]

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Glaser, R., Hillebrand, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of 2-nitrophenol. Retrieved from [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

RSC Publishing. (n.d.). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol. Retrieved from [Link]

-

NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]

-

ResearchGate. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Nitrophenyl isothiocyanate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H4N2O2S | CID 137690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. This compound [webbook.nist.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

theoretical vs. experimental properties of 2-Nitrophenyl isothiocyanate

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 2-Nitrophenyl Isothiocyanate

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Practice

In the landscape of modern drug discovery and materials science, a nuanced understanding of a molecule's properties is paramount. This guide is dedicated to this compound, a compound of significant interest due to its reactive isothiocyanate moiety and the influence of the nitro group on its phenyl ring. We will dissect this molecule not merely by listing its characteristics, but by creating a cohesive narrative that intertwines its theoretical underpinnings with its experimentally observed behaviors. This document is crafted for the discerning researcher and scientist, providing not just data, but a framework for its application.

Section 1: Molecular Identity and Theoretical Framework

This compound (C₇H₄N₂O₂S) is a bifunctional organic molecule.[1][2][3] Its structure, featuring a nitro group ortho to the isothiocyanate group on a benzene ring, dictates its unique electronic and reactive properties.

Computational Insights into Molecular Structure and Energetics

While specific computational studies on this compound are not extensively published, we can extrapolate from the broader field of computational chemistry to understand its theoretical properties.[4][5] Density Functional Theory (DFT) calculations would be the preferred method to model its geometry, electronic structure, and reactivity.[4]

Key theoretical parameters that can be calculated include:

-

Enthalpy of Formation (ΔfH°gas): A measure of the energy change when the compound is formed from its constituent elements in their standard states.

-

Octanol/Water Partition Coefficient (logPoct/wat): A theoretical measure of a compound's lipophilicity, crucial for predicting its behavior in biological systems.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which can predict sites of electrophilic and nucleophilic attack.

These computational approaches provide a powerful lens through which to rationalize the experimental observations that follow.[5]

Predicted Physicochemical Properties

Several physicochemical properties have been calculated for this compound, offering a baseline for experimental validation.

| Property | Predicted Value | Unit | Source |

| Enthalpy of Formation (gas) | 310.56 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization | 61.15 | kJ/mol | Joback Calculated |

| log10 of Water Solubility | -3.04 | Crippen Calculated | |

| Octanol/Water Partition Coeff. | 2.329 | Crippen Calculated | |

| McGowan's Characteristic Volume | 120.880 | ml/mol | McGowan Calculated |

| Critical Pressure | 4216.56 | kPa | Joback Calculated |

| Normal Boiling Point | 689.01 | K | Joback Calculated |

| Critical Temperature | 980.14 | K | Joback Calculated |

These values are computationally derived and provide a theoretical foundation for understanding the compound's behavior.[6]

Section 2: Experimental Characterization and Properties

Experimental data provides the tangible evidence of a molecule's nature. The following section details the experimentally determined properties of this compound.

Physicochemical Properties

The experimentally observed properties of this compound are in general agreement with its theoretical predictions, with slight variations expected due to experimental conditions and purity.

| Property | Experimental Value | Unit | Source(s) |

| Molecular Formula | C₇H₄N₂O₂S | [1][2][3] | |

| Molecular Weight | 180.18 g/mol | g/mol | [1][3] |

| Melting Point | 69.0-78.0 or 73-76 | °C | [2][7] |

| Boiling Point | 135-137 at 17 mmHg | °C | [1][7] |

| Appearance | Dark yellow to yellow to green to orange to brown crystals or powder | [2] | |

| Solubility | Hydrolyzes with water | [1][8] | |

| Flash Point | >230 | °F | [1] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The most prominent is the strong, sharp band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[9] Additional characteristic peaks would include those for the nitro group (NO₂) symmetric and asymmetric stretches (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and aromatic C-H and C=C vibrations.[9] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[10]

2.2.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of the isothiocyanate group and the nitro group, providing further structural confirmation.

Section 3: Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its isothiocyanate group, which is modulated by the electron-withdrawing nitro group.

Synthetic Pathways

Isothiocyanates can be synthesized through various methods. While the classical approach involves the use of the highly toxic thiophosgene, modern and safer alternatives are now preferred.[1]

General Synthesis of Isothiocyanates from Primary Amines

A common and versatile method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[11]

Caption: General workflow for the synthesis of isothiocyanates.

Reactivity and Applications

The electrophilic carbon atom of the isothiocyanate group is the primary site of reactivity, making it susceptible to nucleophilic attack.[12] This property is harnessed in various synthetic applications.

3.2.1. Synthesis of Thioureas

This compound readily reacts with primary and secondary amines to form substituted thioureas. For instance, its reaction with pyridin-2-ylamine yields 2-nitrophenyl(2-pyridyl)thiourea.[2][8]

3.2.2. Annulation Reactions for Heterocycle Synthesis

A notable application is in the synthesis of 2-aminobenzoxazoles through annulation reactions with 2-nitrophenols.[13][14] This reaction proceeds in the presence of an iron(III) acetylacetonate catalyst and elemental sulfur.[13][14]

Caption: Reactivity of this compound with a nucleophile.

3.2.3. Pharmaceutical and Medicinal Chemistry

Due to its reactivity, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][8] The broader class of isothiocyanates has been studied for their potential as chemoprotective agents and as inhibitors of enzymes in cancer cells.[15][16]

Section 4: Safety and Handling

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

This compound is classified as a hazardous substance with the following GHS classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a dry, cool, and well-ventilated place.[17][18] Keep the container tightly closed.[17][18] It is also noted to be moisture-sensitive.[1][7]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[17] Seek immediate medical attention.[17]

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[17] Seek immediate medical attention.[17]

-

If inhaled: Remove to fresh air.[17] If not breathing, give artificial respiration.[17] Call a physician or poison control center immediately.[17]

-

If swallowed: Do NOT induce vomiting.[17] Rinse mouth with water.[17] Seek immediate medical attention.[17]

References

-

This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

-

This compound - ChemBK.

-

This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Chemical Properties of this compound (CAS 2719-30-4) - Cheméo.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

This compound | C7H4N2O2S | CID 137690 - PubChem.

-

2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet - ChemicalBook.

-

This compound.

-

This compound - the NIST WebBook.

-

Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles - PMC - NIH.

-

Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles - RSC Publishing.

-

A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates - Benchchem.

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers.

-

Isothiocyanate synthesis - Organic Chemistry Portal.

-

Scope of aryl isothiocyanates. Reaction conditions: 2-nitrophenol 1a... - ResearchGate.

-

This compound - Oakwood Chemical.

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.

-

Computational Insights into 2-Nitrothiophene: A Technical Guide for Researchers - Benchchem.

-

Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed.

-

The Chemical Profile of 3-Nitrophenyl Isothiocyanate: Properties and Applications.

-

Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC - PubMed Central.

-

2-NITROPHENYL ISOCYANATE | 2719-30-4 - ChemicalBook.

-

Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC - NIH.

-

Selected new developments in computational chemistry - PMC - NIH.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C7H4N2O2S | CID 137690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selected new developments in computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CAS 2719-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. This compound [webbook.nist.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide on the Safe Handling and Use of 2-Nitrophenyl isothiocyanate

This guide provides comprehensive safety protocols and handling instructions for 2-Nitrophenyl isothiocyanate (2-NPITC), a crucial reagent in biochemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction: The Role and Reactivity of this compound

This compound is an organic compound featuring both a nitro group and an isothiocyanate functional group attached to a benzene ring. This unique structure imparts specific reactivity that is highly valued in several scientific applications. The electron-withdrawing nature of the nitro group increases the electrophilicity of the isothiocyanate carbon, making it highly reactive towards nucleophiles such as the primary amines found in peptides and proteins.[1]

Its primary application lies in protein chemistry, specifically in the Edman degradation method for N-terminal sequencing of peptides and proteins.[2][3][4] The isothiocyanate group reacts with the terminal amino group, allowing for the sequential cleavage and identification of amino acids.[2][5] Beyond sequencing, 2-NPITC serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[6][7][8][9] Isothiocyanates, in general, are also studied for their broader biological activities, including antimicrobial and anti-inflammatory properties.[10][11]

Given its reactivity, 2-NPITC also presents significant health and safety hazards that necessitate stringent handling protocols. This guide is dedicated to outlining these risks and providing a robust framework for its safe use.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 2-NPITC is the foundation of a safe experimental workflow. It is classified as a hazardous substance with acute toxicity, corrosive properties, and environmental risks.

Toxicological Profile

This compound is harmful if swallowed, inhaled, or in contact with skin.[6][12][13] It can cause severe skin burns, eye damage, and respiratory irritation.[6][7][12][13][14]

-

Acute Toxicity: Classified as Category 4 for oral, dermal, and inhalation toxicity.

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[6][12][15]

-

Eye Damage/Irritation: Causes serious eye damage.[6][12][15]

-

Respiratory Irritation: May cause respiratory irritation.[13][14]

Physical and Chemical Hazards

2-NPITC is a combustible solid. While it has a high flash point, it can form explosive mixtures with air upon intense heating. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and sulfur oxides.[12][13] It is also known to hydrolyze in the presence of water.[6][7]

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. Discharges into drains or waterways must be strictly avoided.

Quantitative Hazard Summary

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6][14][15] |

| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[6][14][15] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[14] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with 2-NPITC, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All work with 2-NPITC, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[12] This is critical to prevent inhalation of the dust or any potential vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12][14]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where 2-NPITC is handled.[13]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the hazardous substance.

-

Hand Protection: Wear suitable chemical-resistant gloves.[14] Given that 2-NPITC is harmful in contact with skin, gloves should be inspected before use and changed immediately if contaminated.

-

Eye and Face Protection: Chemical safety goggles are required.[16] A face shield should also be worn when there is a risk of splashing.[12]

-

Skin and Body Protection: A lab coat is mandatory.[14] For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH/MSHA-approved respirator is required.[16]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[12]

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[12]

-

Hygiene: Do not eat, drink, or smoke when using this product.[12] Wash hands and any exposed skin thoroughly after handling.[12]

-

Incompatible Materials: Keep away from oxidizing agents.[16]

Storage

Proper storage is crucial to maintain the integrity of the reagent and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[12][14]

-

Environment: Store in a cool, dry place.[12][13] The material is light-sensitive and should be protected from light.

-

Security: Store in a locked up area or an area accessible only to qualified or authorized personnel.[14]

Disposal

Waste containing 2-NPITC is classified as hazardous waste and must be disposed of accordingly.[7][12][13]

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]

-

Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.

Experimental Protocols: A Step-by-Step Guide to Safe Use

The following protocol outlines the safe handling of 2-NPITC for a typical application, such as derivatization for peptide analysis.

Workflow for Safe Handling of this compound

Caption: A flowchart outlining the key steps for the safe handling of 2-NPITC, from preparation to disposal.

Detailed Protocol for a Derivatization Reaction

-

Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is operational.

-

Weighing: Carefully weigh the required amount of 2-NPITC solid in the fume hood on a tared weigh boat. Minimize the time the container is open.

-